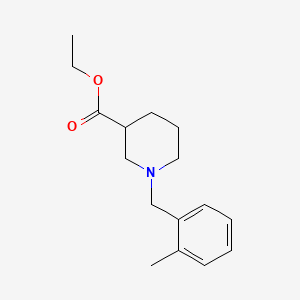![molecular formula C14H20BrNO B5217942 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to a class of compounds known as pyrrolidines, which have been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is not fully understood, but it has been hypothesized that it may act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may enhance the activity of GABA by binding to specific receptors, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, there are also some limitations to its use. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, investigations into the development of more water-soluble forms of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may increase its utility in experimental settings.
Conclusion
In conclusion, 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its limitations and potential side effects.
合成方法
The synthesis of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine involves the reaction of 2-bromo-4-methylphenol with 3-(pyrrolidin-1-yl)propylamine in the presence of a base. The reaction yields 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine as a white solid, which can be purified using chromatography techniques.
科学研究应用
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIKECOEMSQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012668 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

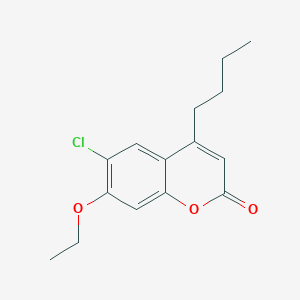
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)
![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
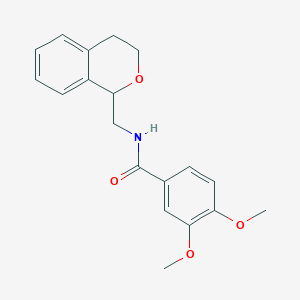
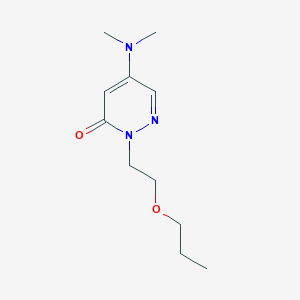

![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
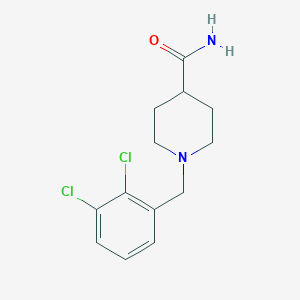
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
